molecular formula C16H16ClNO3S B2506332 (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide CAS No. 1090027-16-9

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide

Cat. No. B2506332
CAS RN: 1090027-16-9
M. Wt: 337.82
InChI Key: QXBAOTMHURPIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide is a chemical compound that is commonly referred to as CMF or CMF-019. It is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammation.

Scientific Research Applications

Molecular Structure and Docking Studies

The molecular structure of compounds related to (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide has been examined using X-ray crystallography. These studies provide insights into the molecular conformations and potential interactions with biological targets, such as enzymes. For example, docking studies have been conducted to understand the orientation and interaction of similar molecules inside the active site of enzymes like cyclooxygenase-2, indicating potential applications in drug discovery (Al-Hourani et al., 2015).

Anticancer Properties

Research has focused on synthesizing and evaluating the anticancer activity of compounds structurally related to (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide. Some derivatives have shown potent cytotoxicity against a range of cancer cell lines, including drug-resistant ones. These findings are significant for developing new anticancer agents (Reddy et al., 2013).

Neuropharmacology

Compounds with structural similarities to (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide have been evaluated for their neuropharmacological properties. For instance, some derivatives have been studied for their potential in enhancing cognitive functions and their interaction with neurotransmitter systems, which could have implications for treating disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Enzyme Inhibition

Derivatives of (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide have been synthesized and assessed for their inhibitory effects on enzymes like carbonic anhydrases. These studies contribute to understanding these compounds' potential therapeutic applications, particularly in conditions where enzyme inhibition is a desired effect (Gul et al., 2016).

Photodynamic Therapy

Some derivatives have been explored for their potential in photodynamic therapy, especially in treating cancer. Their properties, such as high singlet oxygen quantum yield, make them promising candidates for this application. These studies help in the development of new photosensitizers for cancer treatment (Pişkin et al., 2020).

Molecular Docking for Anticancer Agents

Molecular docking studies of compounds structurally similar to (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide have been conducted to explore their potential as anticancer agents. These studies provide insights into the binding affinities and interactions of these compounds with cancer-related targets (Putri et al., 2021).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-12-3-8-16(21-2)15(11-12)18-22(19,20)10-9-13-4-6-14(17)7-5-13/h3-11,18H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBAOTMHURPIGN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.